molecular formula C19H17FN4O3S B2475872 2-fluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105250-86-9

2-fluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2475872
CAS No.: 1105250-86-9
M. Wt: 400.43
InChI Key: JCNWQHVYDSEODW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a furan ring, an amide group, and a thienopyrazole ring . It is likely to be a synthetic compound, possibly used in pharmaceutical or chemical research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, amide derivatives containing furan rings have been synthesized under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fluorinated Pyrazoles : Fluorinated pyrazoles, which include structures similar to the given compound, are of significant interest in medicinal chemistry as they offer functional groups for further functionalization. These compounds serve as building blocks in synthesizing various pharmacologically active compounds (Surmont et al., 2011).

  • Decarboxylative Fluorination : Research on the decarboxylative fluorination of electron-rich heteroaromatics, including furan and pyrazole, highlights the potential of these compounds in synthesizing fluorinated derivatives. This method is valuable for creating fluorinated compounds for various applications (Yuan et al., 2017).

  • Synthesis of N-alkylated Derivatives : The preparation of N-alkylated derivatives based on similar compounds demonstrates the adaptability of these compounds in generating a range of chemically diverse structures. These derivatives are essential for developing novel chemical entities (El-Essawy & Rady, 2011).

  • Versatile Precursor for Azines and Azolotriazines : The use of related compounds as precursors for synthesizing novel azines and azolotriazines indicates the compound's potential as a starting material in synthesizing complex heterocyclic compounds (Sanad & Mekky, 2018).

Applications in Drug Discovery and Medicinal Chemistry

  • Antibacterial Agents : Research on the synthesis and QSAR studies of compounds structurally related to the query compound, demonstrates their potential as novel antibacterial agents. These findings are significant for drug discovery in the field of infectious diseases (Palkar et al., 2017).

  • Synthesis of Novel Potential Antipsychotic Agents : The development of compounds with similar structures for potential antipsychotic applications, based on their pharmacological evaluation, highlights their use in neuropsychiatric drug development (Wise et al., 1987).

  • Anti-Influenza Virus Activity : The synthesis of benzamide-based derivatives, including 5-aminopyrazoles, and their evaluation for anti-influenza A virus activity, showcases the potential therapeutic applications of these compounds in antiviral drug development (Hebishy et al., 2020).

Properties

IUPAC Name

2-fluoro-N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S/c20-15-6-2-1-5-13(15)19(26)22-18-14-10-28-11-16(14)23-24(18)9-17(25)21-8-12-4-3-7-27-12/h1-7H,8-11H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNWQHVYDSEODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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